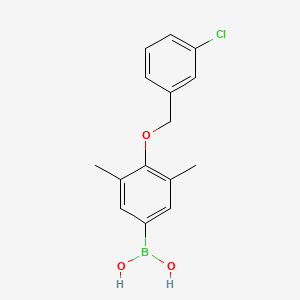

4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

CAS No.: 849062-21-1

Cat. No.: VC3748656

Molecular Formula: C15H16BClO3

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849062-21-1 |

|---|---|

| Molecular Formula | C15H16BClO3 |

| Molecular Weight | 290.5 g/mol |

| IUPAC Name | [4-[(3-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid |

| Standard InChI | InChI=1S/C15H16BClO3/c1-10-6-13(16(18)19)7-11(2)15(10)20-9-12-4-3-5-14(17)8-12/h3-8,18-19H,9H2,1-2H3 |

| Standard InChI Key | FSGQMHRYHYNMCX-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC=C2)Cl)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC=C2)Cl)C)(O)O |

Introduction

Chemical Structure and Properties

4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS: 849062-21-1) has a molecular formula of C15H16BClO3 and a molecular weight of 290.55 g/mol . This compound features a complex structure combining several key functional groups: a boronic acid moiety, dimethyl substituents, and a chlorobenzyloxy group.

Structural Characteristics

The structural backbone of this molecule consists of a phenyl ring substituted with a boronic acid group (-B(OH)2) at the para position (4-position). The phenyl ring also contains two methyl groups at the meta positions (3 and 5), creating steric hindrance that influences the compound's reactivity. Additionally, an ether linkage connects the primary aromatic ring to a 3-chlorobenzyl group, forming the 3'-chlorobenzyloxy substituent.

The boronic acid functional group is particularly significant as it contains a trivalent boron atom bonded to two hydroxyl groups and one carbon atom. This arrangement gives the boron atom a trigonal planar geometry with an empty p-orbital, making it electron-deficient and capable of acting as a Lewis acid.

Physical Properties

Based on similar boronic acid compounds, 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid likely exists as a white to off-white crystalline solid at room temperature . Commercial preparations of this compound are typically offered with a purity specification of 95% or higher, which is suitable for research purposes and synthetic applications .

The compound contains both hydrophobic regions (aromatic rings and methyl groups) and hydrophilic components (boronic acid moiety), suggesting moderate solubility in polar organic solvents such as methanol, ethanol, and THF, while being less soluble in highly nonpolar or aqueous environments.

Chemical Properties

As with other arylboronic acids, this compound likely exhibits the following chemical characteristics:

-

Lewis acidity due to the electron-deficient boron center

-

Ability to form reversible covalent bonds with diols and other nucleophiles

-

Potential to participate in transesterification reactions

-

Susceptibility to oxidation under certain conditions

-

Capability to engage in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

The presence of the chlorobenzyloxy and dimethyl substituents creates a unique electronic environment that distinguishes this compound from simpler arylboronic acids, potentially affecting its reactivity and selectivity in various chemical transformations.

Synthetic Applications

Suzuki-Miyaura Coupling Reactions

Arylboronic acids are widely recognized for their utility in Suzuki-Miyaura coupling reactions, which enable the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid can likely serve as an effective coupling partner in these reactions, allowing for the construction of complex molecular architectures.

The Suzuki coupling reaction is particularly valued for its mild reaction conditions, tolerance of various functional groups, and stereoselectivity. Similar compounds such as 3,5-dimethylphenylboronic acid have been successfully employed in Suzuki coupling reactions to synthesize compounds like 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde with excellent yields .

Formation of Boron-Containing Complexes

Arylboronic acids can participate in reactions forming various boron-containing complexes. Research has shown that related phenylboronic acids, such as (4-methoxyphenyl)boronic acid and (2,6-dimethylphenyl)boronic acid, can react with rhodium complexes to form cationic structures with tetraarylpentaborates . Similar reactions might be possible with 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, potentially yielding novel organometallic complexes with unique properties.

Structural Comparisons with Related Compounds

Understanding the properties and behaviors of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid can be enhanced by examining related boronic acid derivatives with similar structural features.

Comparison with 3,5-Dimethylphenylboronic Acid

3,5-Dimethylphenylboronic acid (CAS: 172975-69-8) shares the 3,5-dimethylphenyl core structure but lacks the 4-position substituent . With a molecular formula of C8H11BO2 and molecular weight of 149.98 g/mol, this simpler compound serves as a useful reference point .

This related compound is described as a white crystalline substance with a melting point of approximately 237°C . It has been successfully employed in Suzuki coupling reactions to produce compounds like 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde .

The key difference between these compounds is the absence of the 3'-chlorobenzyloxy group in 3,5-dimethylphenylboronic acid, which likely alters solubility profiles, steric properties, and potentially reactivity in certain chemical transformations.

Influence of Structural Modifications

The 3'-chlorobenzyloxy group at the 4-position introduces several important modifications to the basic arylboronic acid structure:

-

Increased molecular weight and complexity

-

Additional steric bulk that may influence reaction pathways

-

The chlorine atom providing a site for further functionalization

-

An ether linkage that alters the electronic properties of the system

-

Extended conjugation through the second aromatic ring

These structural modifications likely confer unique chemical and biological properties that distinguish 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid from simpler arylboronic acids.

Research Opportunities and Future Directions

Synthetic Applications

From a synthetic chemistry perspective, this compound offers several interesting avenues for investigation:

-

Development of novel cross-coupling methodologies utilizing its distinctive electronic and steric properties

-

Exploration of selective transformations of the boronic acid group in the presence of other functional groups

-

Investigation of the compound's behavior in multicomponent reactions

-

Utilization in the synthesis of complex molecules with biological significance

Materials Science Applications

Boronic acids have found applications in materials science, particularly in the development of sensors, self-healing materials, and stimuli-responsive polymers. The unique structure of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid might offer advantages in these areas, particularly for applications requiring specific molecular recognition capabilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume